molecular formula C15H12N4O4S B2916121 2-(cyclopropanecarboxamido)-N-(4-(furan-2-yl)thiazol-2-yl)oxazole-4-carboxamide CAS No. 1396886-04-6

2-(cyclopropanecarboxamido)-N-(4-(furan-2-yl)thiazol-2-yl)oxazole-4-carboxamide

Cat. No. B2916121
CAS RN: 1396886-04-6
M. Wt: 344.35
InChI Key: ZFXUJKOQLKPMEC-UHFFFAOYSA-N
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Description

2-(cyclopropanecarboxamido)-N-(4-(furan-2-yl)thiazol-2-yl)oxazole-4-carboxamide is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Design and Synthesis of Heterocyclic Compounds

Research on heterocyclic compounds similar to "2-(cyclopropanecarboxamido)-N-(4-(furan-2-yl)thiazol-2-yl)oxazole-4-carboxamide" has been focused on the design and synthesis of novel compounds with potential antimicrobial activities. For instance, Başoğlu et al. (2013) explored the synthesis of azole derivatives starting from furan-2-carbohydrazide and evaluated their antimicrobial activities against various microorganisms (Başoğlu et al., 2013). Similarly, Koparır et al. (2005) and Sharba et al. (2005) have contributed to the synthesis of oxadiazole, thiazolidine, and triazole derivatives, providing foundational knowledge for further exploration of similar compounds (Koparır et al., 2005); (Sharba et al., 2005).

Antimicrobial and Biological Activities

The investigation into the antimicrobial and biological activities of heterocyclic compounds shares insights into the potential therapeutic applications of these molecules. Patel et al. (2015) synthesized novel triazolothiadiazole derivatives, evaluated their antibacterial and antifungal activities, hinting at the broad spectrum of biological activities that similar structures might exhibit (Patel et al., 2015).

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c20-12(8-3-4-8)18-14-16-9(6-23-14)13(21)19-15-17-10(7-24-15)11-2-1-5-22-11/h1-2,5-8H,3-4H2,(H,16,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXUJKOQLKPMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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